

Application Notes and Protocols: Western Blot Analysis of ADAM17 Inhibition by BMS-566394

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Compound of Interest					
Compound Name:	BMS-566394				
Cat. No.:	B1667222	Get Quote			

Audience: Researchers, scientists, and drug development professionals.

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor- α Converting Enzyme (TACE), is a transmembrane sheddase that plays a critical role in various physiological and pathological processes.[1][2][3] It mediates the proteolytic cleavage and release of a wide array of cell surface proteins, including growth factors, cytokines, and their receptors.[1][2][4] Notable substrates of ADAM17 include Tumor Necrosis Factor- α (TNF- α), Epidermal Growth Factor Receptor (EGFR) ligands such as Amphiregulin (AREG) and Transforming Growth-factor α (TGF- α), and various interleukin receptors.[1][5] The activity of ADAM17 is implicated in inflammation, cancer progression, and autoimmune diseases.[1][5] BMS-566394 is a potent and selective inhibitor of ADAM17, making it a valuable tool for studying the function of this enzyme and as a potential therapeutic agent.[6][7]

This document provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of **BMS-566394** on ADAM17 activity. The principle of this application is to measure the levels of either the mature, active form of ADAM17 or, more commonly, the shedding of its specific substrates in the presence and absence of the inhibitor. A reduction in the soluble form of a known ADAM17 substrate in the conditioned media, or an accumulation of the full-length, uncleaved substrate in the cell lysate, can serve as an indicator of ADAM17 inhibition.

Data Presentation



Table 1: Effect of BMS-566394 on ADAM17 Substrate Shedding

Treatment Group	BMS-566394 Concentration (μΜ)	Soluble Substrate (e.g., sTNF-α) in Conditioned Media (Relative Densitometry Units)	Full-length Substrate in Cell Lysate (Relative Densitometry Units)
Vehicle Control	0	1.00 ± 0.12	1.00 ± 0.09
BMS-566394	1	0.45 ± 0.08	1.85 ± 0.21
BMS-566394	5	0.15 ± 0.05	2.50 ± 0.30
BMS-566394	10	0.05 ± 0.02	2.95 ± 0.35

^{*}Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Antibodies for Western Blot Analysis of ADAM17 and its Substrates



Target Protein	Host Species	Recommended Dilution	Supplier & Catalog #	Expected Band Size
ADAM17 (TACE)	Rabbit Polyclonal	1:500 - 1:2000	Merck Millipore (AB19027)[8]	~80-130 kDa (precursor, mature, glycosylated forms)[8][9]
ADAM17 (TACE)	Mouse Monoclonal	1 μg/mL	R&D Systems (MAB9302)[10]	~64 kDa (recombinant) [11]
Phospho-EGFR	Rabbit Polyclonal	Varies	Cell Signaling Technology	~175 kDa
Total EGFR	Rabbit Polyclonal	Varies	Cell Signaling Technology	~175 kDa
TNF-α	Rabbit Polyclonal	Varies	Abcam	~26 kDa (pro- form), ~17 kDa (soluble form)[9]

Experimental Protocols Cell Culture and Treatment with BMS-566394

- Cell Seeding: Plate cells (e.g., HeLa, A431, or other cell lines expressing high levels of ADAM17 and a substrate of interest) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
- Cell Starvation (Optional): Once cells reach the desired confluency, aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS). Add serum-free medium and incubate for 12-24 hours. This step can help to reduce basal signaling and enhance the effect of subsequent stimulation.
- Inhibitor Treatment: Prepare a stock solution of BMS-566394 in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 1, 5, 10 μM). A vehicle control (DMSO) should be included.



- Pre-incubation: Add the medium containing BMS-566394 or vehicle to the cells and pre-incubate for 1-2 hours.[12]
- Stimulation (Optional): To induce ADAM17 activity, cells can be stimulated with an appropriate agent such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/ml) for 30 minutes.[10] This step is added after the inhibitor pre-incubation.
- Sample Collection:
 - Conditioned Media: Carefully collect the cell culture supernatant. Centrifuge at 300 x g for
 5 minutes to pellet any detached cells. Transfer the supernatant to a new tube and store at
 -80°C. This sample will be used to detect the shed ectodomain of the ADAM17 substrate.
 - Cell Lysate: Wash the cells twice with ice-cold PBS. Add 100-200 μL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[13] Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with intermittent vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate) and store at -80°C. This sample will be used to detect the full-length protein and internal signaling molecules.

Western Blot Protocol

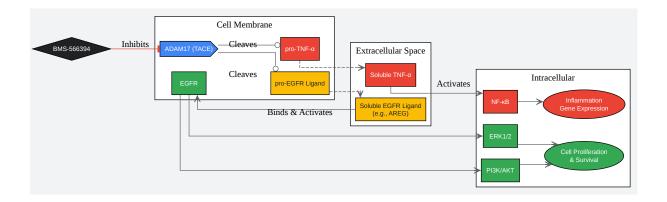
- Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
- Sample Preparation:
 - Cell Lysates: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
 - Conditioned Media: Concentrate the conditioned media using centrifugal filter units (e.g., Amicon Ultra) to enrich for the shed substrate. The concentration factor will depend on the abundance of the target protein. After concentration, add Laemmli sample buffer and boil.
- SDS-PAGE: Load the prepared samples onto a 7.5-10% polyacrylamide gel and perform electrophoresis to separate the proteins by size.[13]



- Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. (Refer to Table 2 for antibody suggestions).
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[13]
- Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).
 Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH for cell lysates).
 For conditioned media, equal loading can be confirmed by Ponceau S staining of the membrane.

Mandatory Visualization

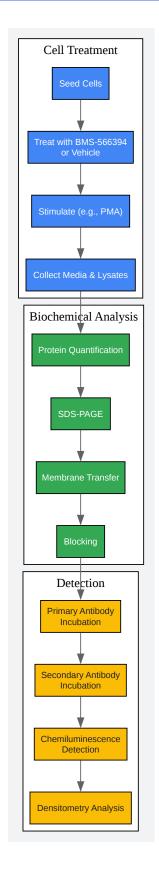


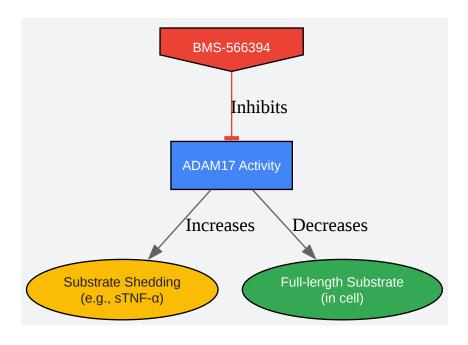


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Caption: ADAM17 signaling pathway and the inhibitory action of BMS-566394.







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